molecular formula C22H19NO B270756 2-(1H-indol-3-yl)-1,1-diphenylethanol

2-(1H-indol-3-yl)-1,1-diphenylethanol

Cat. No.: B270756
M. Wt: 313.4 g/mol
InChI Key: MEUKPODTXKAQHY-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1,1-diphenylethanol, with the molecular formula C22H19NO, is a synthetic indole derivative of significant interest in pharmaceutical and organic chemistry research . The indole nucleus is a fundamental scaffold in medicinal chemistry, known for its diverse biological activities and presence in many clinically important molecules . Indole derivatives are extensively investigated for their potential in drug discovery due to their wide range of pharmacological properties, which can include anticancer, antiviral, and anti-inflammatory activities . This specific compound features a diphenylethanol group attached to the 3-position of the indole ring, a structural motif that may influence its interaction with biological targets and its physicochemical properties. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR). The indole scaffold is a privileged structure in drug design, capable of binding with high affinity to multiple receptors, making it a valuable template for developing new therapeutic agents . As with all indole-based research chemicals, its properties and applications are a direct focus of ongoing scientific investigation. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1,1-diphenylethanol

InChI

InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18,19-11-5-2-6-12-19)15-17-16-23-21-14-8-7-13-20(17)21/h1-14,16,23-24H,15H2

InChI Key

MEUKPODTXKAQHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

1,1-Bis(1H-indol-3-yl)-2-phenylethane

  • Structure : Features two indole groups at C1 and a phenyl group at C2, differing from the target compound’s single indole and dual phenyl arrangement.
  • Properties : Exhibits antimicrobial activity against Aerobacter aerogenes (MIC = 0.125 g/L) due to its bis-indolyl structure, which enhances π-π stacking and hydrophobic interactions with biological targets .
  • Reactivity: Likely less prone to dehydration than 2-(1H-indol-3-yl)-1,1-diphenylethanol due to steric hindrance from the two indole groups.

2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol

  • Structure : Replaces the indole group with a pyridyl moiety, altering electronic properties (pyridine’s electron-withdrawing effect vs. indole’s electron-rich nature).
  • Applications : Serves as a multianionic (N, O) ligand for transition metals (e.g., Ru, Mo) and main-group elements (e.g., B, Si), highlighting the role of heteroatoms in coordination chemistry .
  • Synthesis : Prepared from 2,6-lutidine in moderate yields, suggesting that analogous routes could apply to the indole-containing variant .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives

  • Structure: Incorporates an adamantane group and oxoacetamide chain, diverging significantly from the ethanol backbone of the target compound.
  • Bioactivity : Demonstrates cytotoxicity and apoptosis-inducing properties in cancer cells, attributed to the adamantane group’s lipophilicity and metabolic stability .

1-(1H-Indol-3-yl)-2-(methylamino)ethanol

  • Structure: Substitutes one phenyl group with a methylamino moiety, introducing basicity and hydrogen-bonding capability.
  • Reactivity: The methylamino group may facilitate salt formation or intramolecular interactions, contrasting with the purely aromatic substituents in this compound .

Reactivity and Functional Group Analysis

Dehydration Pathways

  • This compound: Expected to undergo acid-catalyzed dehydration to form 2-(1H-indol-3-yl)-1,1-diphenylethene, analogous to 1,1-diphenylethanol’s conversion to 1,1-diphenylethene .
  • 1,1-Diphenylethanol: Under N-iodosuccinimide (NIS) catalysis, it dehydrates selectively, whereas indole-substituted variants may exhibit altered regioselectivity due to steric/electronic effects .

Halogenation Reactions

  • 1,1-Diphenylethanol: Reacts with N-halosuccinimides (NCS/NBS) in aqueous media to form vicinal halohydrins (e.g., 2-chloro-1,1-diphenylethanol). Hydrophobic analogs require surfactants (e.g., SDS) for improved yields .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Reactivity Highlights Biological Activity Reference
This compound Indole (C2), 2×Ph (C1), -OH Dehydration to ethene derivatives Not reported
1,1-Bis(1H-indol-3-yl)-2-phenylethane 2×Indole (C1), Ph (C2) Antimicrobial (MIC = 0.125 g/L) Antibacterial
2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol Pyridyl (C2), 2×Ph (C1), -OH Metal coordination (Ru, Mo, B, Si) Coordination chemistry
N-Substituted 2-(2-adamantyl-indol)-oxoacetamide Adamantane, oxoacetamide Cytotoxicity (IC₅₀ < 10 μM) Anticancer

Table 2: Reaction Conditions and Outcomes

Substrate Reagent/Catalyst Product Yield Reference
1,1-Diphenylethanol NCS (aqueous, SDS) 2-Chloro-1,1-diphenylethanol 85%
1,1-Diphenylethanol NIS (HCRC conditions) 1,1-Diphenylethene 90%
2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol Metal complexes (e.g., Ru, Os)

Q & A

Basic Research Questions

Q. What catalytic conditions optimize the synthesis of 2-(1H-indol-3-yl)-1,1-diphenylethanol?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or indole functionalization. Evidence from similar indole derivatives (e.g., 3,3-di(1H-indol-3-yl)indol-2-ones) suggests using p-toluenesulfonic acid (p-TSA) as a catalyst under mild conditions (60–80°C, 4–6 hours) to enhance yield and reduce side reactions . Key considerations include solvent selection (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of indole to diphenylacetyl precursors to minimize dimerization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., acetone-d6) to resolve aromatic proton environments (δ 6.5–8.5 ppm for indole and diphenyl groups) .
  • HRMS : Confirm molecular weight (C22H19NO) with high-resolution mass spectrometry (expected [M+H]+: 314.1545) .
  • X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data in structural analysis be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, PubChem-derived computational models (InChI, SMILES) may not account for solvation or hydrogen bonding. Validate predictions by comparing experimental NMR chemical shifts with density functional theory (DFT)-calculated values in implicit solvent models (e.g., PCM) . Adjust force fields in molecular dynamics simulations to match observed crystal packing .

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Methodological Answer :

  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive indole NH sites during sulfonation or oxidation steps .
  • By-product monitoring : Employ TLC or LC-MS to track intermediates. For example, sulfonyl intermediates (e.g., 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone) may require purification via flash chromatography (hexane/EtOAc gradients) .
  • Temperature control : Maintain reactions below 80°C to prevent indole ring decomposition .

Q. How should researchers design experiments to assess stability under varying pH and temperature?

  • Methodological Answer :

  • pH stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for indole). Note: Acidic conditions may protonate the indole NH, altering reactivity .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) and DSC for phase transitions .
  • Light sensitivity : Store samples in amber vials under inert gas to prevent photooxidation .

Data Analysis and Interpretation

Q. How should unexpected by-products in synthesis be interpreted?

  • Methodological Answer :

  • Mechanistic insight : By-products like 3,3-diindolyl derivatives may form via electrophilic dimerization. Use kinetic studies (variable reaction times) to identify competing pathways .
  • Isolation and characterization : Purify by-products using preparative HPLC and assign structures via 2D NMR (COSY, HSQC) .
  • Computational validation : Compare proposed by-product mechanisms with DFT-calculated transition states .

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